N-Acetylgalactosaminyl-(1-4)-glucose

Description

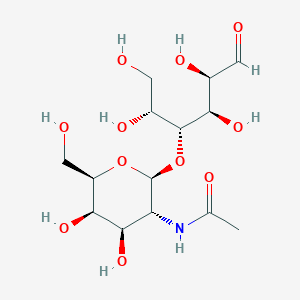

Structure

3D Structure

Properties

CAS No. |

92762-44-2 |

|---|---|

Molecular Formula |

C14H25NO11 |

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12+,13+,14-/m0/s1 |

InChI Key |

WGFRERGCCNWVHK-URFZRFJVSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O |

Synonyms |

GalNAc-1-4-Glc GalNAcbeta1-4Glc N-acetylgalactosaminyl-(1-4)-glucose N-AcGln-1,4-Glu |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymatic Pathways

Biosynthetic Origin of N-Acetylgalactosaminyl-(1-4)-glucose

The disaccharide this compound is a lactose (B1674315) analog that has been identified and isolated from natural sources, notably bovine colostrum. caltech.edu Its biosynthesis is an enzymatic process occurring within the mammary gland. caltech.edu The formation of this compound is not a result of a ubiquitous metabolic pathway but rather a specific enzymatic reaction catalyzed by a glycosyltransferase under particular physiological conditions. The synthesis involves the transfer of an N-acetylgalactosamine (GalNAc) moiety from an activated sugar donor to a glucose acceptor molecule, forming a β1-4 glycosidic bond. caltech.edunih.gov

The presence of this disaccharide in milk suggests a specialized biological role, although this is an area of ongoing research. Its synthesis is intrinsically linked to the lactation process, where the necessary enzymatic machinery and substrates are available.

Glycosyltransferases Involved in (1-4)-Glycosidic Bond Formation

The primary enzyme responsible for the synthesis of this compound is a β1,4-N-acetylgalactosaminyltransferase (β4-GalNAcT). caltech.edunih.gov This enzyme belongs to the glycosyltransferase family 7 (GT7) in the Carbohydrate-Active enZYmes (CAZy) database. nih.gov While β4-GalNAcT typically catalyzes the transfer of GalNAc to N-acetylglucosamine (GlcNAc) residues on glycoproteins, its activity can be modulated to use glucose as an acceptor. nih.govnih.gov Another related enzyme, β1,4-galactosyltransferase (β4GalT), which normally synthesizes lactose, has been shown to have a minor GalNAc-transferase activity, but the primary enzyme for the synthesis of this compound is β4-GalNAcT. nih.govresearchgate.net

Catalytic Mechanisms and Stereochemical Outcomes

The catalytic mechanism of β4-GalNAcT, like other members of the GT-A fold glycosyltransferase family, proceeds via an inverting SN2-type mechanism. nih.gov This means that the stereochemistry at the anomeric carbon of the donor sugar (UDP-GalNAc) is inverted during the transfer to the acceptor molecule. The donor substrate, UDP-α-D-GalNAc, results in the formation of a β1-4 linkage in the product, N-Acetylgalactosaminyl-β(1-4)-glucose.

The catalytic cycle involves the ordered binding of a divalent metal cation, typically Mn²⁺, followed by the donor sugar UDP-GalNAc. ebi.ac.uk The metal ion is crucial for the proper positioning of the donor substrate in the active site and for neutralizing the negative charge of the UDP leaving group during the reaction. ebi.ac.uk Key acidic residues within the active site, such as aspartate or glutamate, are believed to act as a catalytic base, deprotonating the hydroxyl group of the glucose acceptor to facilitate its nucleophilic attack on the anomeric carbon of the donor sugar. ebi.ac.uk The reaction results in the formation of the glycosidic bond and the release of UDP.

Modulators of Glycosyltransferase Activity and Acceptor Specificity (e.g., Alpha-lactalbumin)

Alpha-lactalbumin is a key modulator of β4-GalNAcT activity, particularly in the context of this compound synthesis. nih.govnih.gov While α-lactalbumin is famously known for its role in lactose synthesis where it modifies the acceptor specificity of β1,4-galactosyltransferase (β4GalT) to favor glucose, it has a similar effect on β4-GalNAcT. nih.govnih.gov

In the absence of α-lactalbumin, β4-GalNAcT shows a strong preference for GlcNAc-terminated acceptors. nih.gov However, upon binding to α-lactalbumin, the conformation of the β4-GalNAcT active site is altered. nih.gov This conformational change lowers the Michaelis constant (Km) for glucose, making it a much more favorable acceptor substrate. caltech.edu The interaction between β4-GalNAcT and α-lactalbumin is thought to be the primary reason for the synthesis of this compound in the mammary gland during lactation, where α-lactalbumin is highly expressed. caltech.edunih.gov

Precursor Monosaccharide Metabolism

Biosynthesis of N-Acetylgalactosamine

The direct precursor for the synthesis of this compound is the activated sugar nucleotide, UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.org The biosynthesis of UDP-GalNAc begins with glucose and proceeds through the hexosamine biosynthetic pathway (HBP). asm.org

The key steps in the biosynthesis of UDP-GalNAc are as follows:

Glucose to Fructose-6-phosphate (B1210287): Glucose is taken up by the cell and phosphorylated to glucose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate in glycolysis.

Fructose-6-phosphate to Glucosamine-6-phosphate: Fructose-6-phosphate is converted to glucosamine-6-phosphate by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which donates an amino group from glutamine.

Glucosamine-6-phosphate to Glucosamine-1-phosphate: Glucosamine-6-phosphate is then isomerized to glucosamine-1-phosphate by a mutase. asm.org

Glucosamine-1-phosphate to N-Acetylglucosamine-1-phosphate: The amino group of glucosamine-1-phosphate is acetylated by an N-acetyltransferase, using acetyl-CoA as the acetyl group donor, to form N-acetylglucosamine-1-phosphate. asm.org

N-Acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine: UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of N-acetylglucosamine-1-phosphate with UTP to form UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov

UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine: Finally, the enzyme UDP-glucose 4-epimerase (GALE) catalyzes the epimerization of UDP-GlcNAc at the C4 position to produce UDP-GalNAc. asm.org

This final product, UDP-GalNAc, then serves as the donor substrate for β4-N-acetylgalactosaminyltransferase in the synthesis of this compound.

Data Tables

Table 1: Kinetic Parameters of Relevant Glycosyltransferases

| Enzyme | Donor Substrate | Acceptor Substrate | Modulator | Km (Acceptor) | Vmax/kcat | Reference |

| Bovine β1,4-Galactosyltransferase I (β4GalT1) | UDP-GalNAc | GlcNAc | None | - | Low activity (~0.1% of Gal-T activity) | researchgate.net |

| Mutant Bovine β4GalT1 (Y289L) | UDP-GalNAc | GlcNAc | None | Increased vs. WT | 3-5 fold higher than WT | researchgate.net |

| Snail β1,4-N-acetylgalactosaminyltransferase (β4-GalNAcT) | UDP-GalNAc | Glucose | None | High | Low | nih.gov |

| Snail β1,4-N-acetylgalactosaminyltransferase (β4-GalNAcT) | UDP-GalNAc | Glucose | α-lactalbumin | >100-fold decrease | >100-fold increase in efficiency | nih.gov |

Note: Specific Km and Vmax/kcat values are often dependent on assay conditions and are presented here in relative terms as found in the literature. WT refers to the wild-type enzyme.

Glucose Metabolic Pathways in Glycan Synthesis

The biosynthesis of the disaccharide this compound is intrinsically linked to fundamental glucose metabolic pathways. Glucose serves as the primary precursor for the synthesis of the activated sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), which is essential for the glycosylation process that forms the target compound. The metabolic journey from glucose involves a series of enzymatic steps, primarily channeled through the hexosamine biosynthetic pathway (HBP).

The process begins with the cellular uptake of glucose, which is then phosphorylated to glucose-6-phosphate (Glc-6-P) by hexokinase or glucokinase. nih.gov This initial activation prevents glucose from leaving the cell and primes it for further metabolism. Glc-6-P is then isomerized to fructose-6-phosphate, a key intermediate that stands at a metabolic crossroads. asm.orgwikipedia.org

A fraction of the fructose-6-phosphate pool, typically 2-5%, is diverted from glycolysis into the hexosamine biosynthetic pathway. nih.gov This pathway is crucial for the production of all nitrogen-containing sugars. wikipedia.org The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, a reaction catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).

Following its formation, glucosamine-6-phosphate undergoes a series of transformations to become the high-energy nucleotide sugar donor required for glycan synthesis. The pathway to UDP-GalNAc proceeds via the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). In eukaryotes, glucosamine-6-phosphate is first acetylated to N-acetylglucosamine-6-phosphate, which is then isomerized by a mutase to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). asm.org In the final step of UDP-GlcNAc synthesis, GlcNAc-1-P reacts with uridine triphosphate (UTP), a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), to produce UDP-GlcNAc and pyrophosphate. researchgate.netresearchgate.net

The direct precursor for the galactosamine moiety in this compound is UDP-GalNAc. This is synthesized from UDP-GlcNAc through the action of a UDP-glucose 4-epimerase (GALE). asm.orgconicet.gov.ar This enzyme catalyzes the reversible epimerization of the C4 hydroxyl group of the N-acetylglucosamine moiety, converting it to N-acetylgalactosamine.

Finally, the synthesis of this compound is accomplished by a specific glycosyltransferase. A β1,4-N-acetylgalactosaminyltransferase (β4-GalNAcT) catalyzes the transfer of the N-acetylgalactosamine residue from the activated donor, UDP-GalNAc, to a glucose (Glc) acceptor molecule, forming a β1-4 glycosidic bond. nih.govnih.gov Research has shown that the milk protein α-lactalbumin can induce this transferase activity, highlighting a potential regulatory mechanism for the synthesis of this specific disaccharide in certain biological contexts like bovine mammary glands. nih.govnih.gov

The entire pathway, from the entry of glucose into the cell to the final synthesis of this compound, demonstrates a direct and critical reliance on glucose metabolism for the production of complex glycans.

Table 1: Key Enzymes in the Biosynthetic Pathway from Glucose

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Step |

| Hexokinase/Glucokinase | HK/GCK | Glucose, ATP | Glucose-6-phosphate, ADP | Glycolysis (Entry) |

| Glucose-6-phosphate isomerase | GPI | Glucose-6-phosphate | Fructose-6-phosphate | Glycolysis (Isomerization) |

| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Hexosamine Biosynthesis |

| Glucosamine-phosphate N-acetyltransferase | GNPDA | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA | Hexosamine Biosynthesis |

| Phosphoacetylglucosamine mutase | PGM3/AGM1 | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | Hexosamine Biosynthesis |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, PPi | Hexosamine Biosynthesis |

| UDP-glucose 4-epimerase | GALE | UDP-N-acetylglucosamine | UDP-N-acetylgalactosamine | UDP-GalNAc Synthesis |

| β1,4-N-acetylgalactosaminyltransferase | β4-GalNAcT | UDP-N-acetylgalactosamine, Glucose | This compound, UDP | Final Disaccharide Synthesis |

Table 2: Major Intermediates in the Synthesis Pathway

| Compound Name | Abbreviation | Role in Pathway |

| Glucose | Glc | Primary carbon source |

| Glucose-6-phosphate | Glc-6-P | Activated glucose intermediate |

| Fructose-6-phosphate | Frc-6-P | Branch point to Hexosamine Biosynthesis |

| Glucosamine-6-phosphate | GlcN-6-P | First committed intermediate of HBP |

| N-acetylglucosamine-6-phosphate | GlcNAc-6-P | Acetylated intermediate |

| N-acetylglucosamine-1-phosphate | GlcNAc-1-P | Precursor for UDP-GlcNAc |

| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc | Activated sugar donor; precursor to UDP-GalNAc |

| Uridine diphosphate N-acetylgalactosamine | UDP-GalNAc | Activated sugar donor for GalNAc transfer |

| This compound | Final disaccharide product |

Iii. Biological Roles and Functional Implications

Integration into Complex Glycoconjugates

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that generates immense structural and functional diversity in the proteome. thermofisher.com The N-acetylgalactosamine moiety is a key building block in the biosynthesis of these complex glycoconjugates.

N-acetylgalactosamine (GalNAc) plays a foundational role in a major form of protein glycosylation known as O-glycosylation. thermofisher.comkarger.com This process occurs post-translationally in the Golgi apparatus and involves the attachment of a single GalNAc residue from a donor molecule (UDP-GalNAc) to the hydroxyl group of a serine (Ser) or threonine (Thr) amino acid residue on a protein. thermofisher.comhmdb.camdpi.com This initial step, catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), forms the Tn antigen, which is the common starting point for the synthesis of hundreds of different O-glycan structures. karger.comhmdb.ca

These O-glycans can be extended by the addition of other sugars, such as galactose, N-acetylglucosamine, and sialic acid, to form various core structures. karger.com For instance, the addition of a galactose residue to the initial GalNAc creates the Core 1 structure, a common precursor for more complex O-glycans. nih.gov These elongated and often branched O-glycan chains are characteristic of mucins, which are heavily glycosylated proteins that protect and hydrate (B1144303) epithelial tissues. thermofisher.comhmdb.ca The dense layer of O-glycans can shield the underlying protein backbone from degradation by proteases. hmdb.ca O-glycosylation is essential for the biosynthesis of mucins and the formation of proteoglycan core proteins used in the extracellular matrix. thermofisher.com

Table 1: Key Features of O-Glycosylation Initiated by N-Acetylgalactosamine (GalNAc)

| Feature | Description | Source(s) |

|---|---|---|

| Initiating Sugar | N-acetylgalactosamine (GalNAc) | thermofisher.comkarger.com |

| Amino Acid Linkage | Serine (Ser) or Threonine (Thr) | thermofisher.comhmdb.camdpi.com |

| Initial Structure | Tn Antigen (GalNAc-α-Ser/Thr) | karger.comhmdb.ca |

| Cellular Location | Golgi Apparatus | thermofisher.comkarger.com |

| Enzyme Family | Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) | hmdb.ca |

| Biological Products | Mucins, Proteoglycans, various glycoproteins | thermofisher.comhmdb.ca |

N-acetylgalactosamine is also a constituent of glycolipids, specifically a class known as glycosphingolipids. qmul.ac.ukwikipedia.org These molecules consist of a carbohydrate chain linked to a ceramide lipid moiety, and they are important components of the cell membrane, particularly in nervous tissue. qmul.ac.ukwikipedia.org Glycosyltransferases are the enzymes responsible for linking the saccharide to the lipid molecule. wikipedia.org

Research has identified specific structures where N-acetylgalactosamine is incorporated into the glycan portion of these lipids. For example, a neutral glycolipid isolated from bovine thyroid tissue was identified as N-acetylgalactosaminyl-β-(1→3)-galactosyl-α-(1→4)-galactosyl-β-(1→4)-glucosyl-β-(1→1)-ceramide. nih.gov This structure, known as GL-4, demonstrates the integration of N-acetylgalactosamine into a complex glycolipid built upon a lactosylceramide (B164483) (galactosyl-glucosyl-ceramide) foundation. nih.govcambridgescholars.com The oligosaccharide chains of gangliosides, a major group of acidic glycosphingolipids, can also contain N-acetylgalactosamine in addition to glucose, galactose, and sialic acid. cambridgescholars.com

Table 2: Examples of Glycolipids Containing N-Acetylgalactosamine

| Glycolipid Type | Core Structure | N-Acetylgalactosamine Linkage Example | Tissue Source | Source(s) |

|---|---|---|---|---|

| Neutral Glycosphingolipid | Glucosyl-Ceramide | N-acetylgalactosaminyl-β-(1→3)-galactosyl-α-(1→4)-galactosyl-β-(1→4)-glucosyl-ceramide | Bovine Thyroid | nih.gov |

| Ganglioside | Ceramide + Oligosaccharide containing sialic acid | Oligosaccharide chains can contain a combination of glucose, galactose, and N-acetylgalactosamine | Nervous tissue | cambridgescholars.com |

Extracellular polysaccharides (EPS) produced by bacteria are crucial components of the biofilm matrix, contributing to adhesion, structural integrity, and protection. nih.gov Several bacterial polysaccharides have been identified that are composed partly or entirely of N-acetylgalactosamine.

A prominent example is the Pel polysaccharide, which is produced by the bacterium Pseudomonas aeruginosa. nih.gov The Pel matrix is a key factor in biofilm formation. diva-portal.org Detailed structural analysis has revealed that Pel is a linear polymer predominantly composed of a dimeric repeat of α-1,4-linked galactosamine and N-acetylgalactosamine. nih.gov Another example is found in the fungus Aspergillus fumigatus, which produces a galactosaminogalactan (GAG) composed of a linear chain of α-1,4-linked galactose and N-acetylgalactosamine. oup.comnih.gov

Furthermore, the O-glycosylation system in the bacterium Acinetobacter baumannii modifies multiple proteins with a branched pentasaccharide that includes N-acetylgalactosamine, glucose, and galactose, highlighting its role as a component in complex bacterial glycans. plos.org

Table 3: Bacterial and Fungal Polysaccharides Containing N-Acetylgalactosamine

| Polysaccharide | Organism | Monosaccharide Composition | Linkage Type | Source(s) |

|---|---|---|---|---|

| Pel | Pseudomonas aeruginosa | Galactosamine and N-acetylgalactosamine | α-1,4 | nih.gov |

| Galactosaminogalactan (GAG) | Aspergillus fumigatus | Galactose and N-acetylgalactosamine | α-1,4 | oup.comnih.gov |

| O-linked pentasaccharide | Acinetobacter baumannii | N-acetylgalactosamine, glucose, galactose, N-acetylglucosamine, and a glucuronic acid derivative | Branched | plos.org |

Cellular Recognition and Intercellular Interactions

The oligosaccharide chains of glycoconjugates, often terminating in specific sugar residues like N-acetylgalactosamine, extend from the cell surface and act as recognition signals. These structures mediate a wide range of interactions between cells and with the extracellular environment. wikipedia.org

Glycans containing N-acetylgalactosamine are directly involved in the mechanisms of cell-cell adhesion. uva.esacs.org A key example is the role of selectins, a class of adhesion molecules (lectins) that recognize and bind to specific carbohydrate structures on other cells. mdpi.comwikipedia.org This interaction is fundamental to immune responses, such as the process of leukocyte recruitment to sites of inflammation. mdpi.com The biosynthesis of the O-linked glycans that selectins recognize is initiated by the transfer of GalNAc to a protein backbone. mdpi.com The resulting glycan structures are critical for the adhesion of leukocytes to endothelial cells lining blood vessels, allowing them to exit circulation and move into the inflamed tissue. mdpi.com

In the context of cancer, altered glycosylation patterns, particularly the appearance of truncated O-glycans like the Tn antigen (a single GalNAc attached to a protein), are associated with changes in cell adhesion. uva.esacs.org These N-acetylgalactosamine-containing glycans have been shown to function in the adhesion of cancer cells to endothelial cells, a critical step in the process of metastasis. uva.esacs.org

Beyond physical adhesion, glycans containing N-acetylgalactosamine are implicated in intercellular communication and the modulation of signaling pathways. hmdb.canih.gov The O-GalNAc modification on proteins is known to play a critical role in the immune system and cell-cell interactions. hmdb.ca

The sulfation state of N-acetylgalactosamine within larger polysaccharide chains, such as chondroitin (B13769445) sulfate, can significantly impact cell signaling. mdpi.com Chondroitin 4-sulfate is composed of repeating disaccharides of glucuronic acid and N-acetylgalactosamine-4-sulfate. mdpi.com The enzyme Arylsulfatase B (ARSB) removes the 4-sulfate group from the GalNAc residue. A decline in ARSB activity leads to more highly sulfated chondroitin 4-sulfate, which in turn alters the binding of signaling molecules like galectin-3 and the tyrosine phosphatase SHP-2, thereby modifying intracellular signaling pathways. mdpi.com This demonstrates how a subtle modification to the N-acetylgalactosamine moiety within a larger glycoconjugate can have profound effects on how cells communicate and respond to their environment.

Recognition by Lectins and Other Carbohydrate-Binding Proteins

The specific recognition of carbohydrate structures by proteins is a fundamental process in biology, mediating cell-cell communication, signaling, and adhesion. The N-Acetylgalactosaminyl-(1-4)-glucose motif, often as part of a larger glycan, is recognized by a variety of carbohydrate-binding proteins (CBPs), including lectins and enzymes.

Lectins, proteins that selectively bind to carbohydrates, exhibit a wide range of specificities. While some lectins bind to terminal monosaccharides, others recognize more complex oligosaccharide epitopes. For instance, lectins such as Wisteria floribunda agglutinin (WFA) are known to bind N-acetylgalactosamine (GalNAc), the terminal sugar in the disaccharide of interest. doi.org Similarly, lectins with affinity for glucose exist, though their binding to an internal glucose residue within this specific disaccharide is less characterized. researchgate.net The precise recognition often depends on the anomeric linkage (α or β) and the context of the surrounding glycan structure.

Enzymes involved in glycan metabolism also demonstrate high specificity. Glycosyltransferases, for example, are responsible for synthesizing the GalNAc-(1-4)-Glc linkage. Conversely, glycoside hydrolases are enzymes that break it down. An example is the β-galactosidase BgaA from the pathogen Streptococcus pneumoniae, which specifically recognizes and cleaves terminal galactose residues that are β-1-4 linked to either glucose or N-acetylglucosamine (GlcNAc). plos.org The activity of such enzymes underscores the existence of proteins capable of specifically binding this disaccharide structure.

Furthermore, certain bacterial adhesins have evolved to recognize specific host cell surface glycans. The sugar-binding domain of an adhesin from Marinobacter hydrocarbonoclasticus was shown to bind glucose and N-acetylglucosamine, but not N-acetylgalactosamine, highlighting the high degree of specificity in these interactions. nih.gov

Table 1: Examples of Proteins Recognizing N-Acetylgalactosamine or Related Structures

| Protein Class | Specific Example | Organism | Recognized Structure/Motif | Biological Relevance |

|---|---|---|---|---|

| Lectin | Wisteria floribunda agglutinin (WFA) | Wisteria floribunda (Japanese wisteria) | Terminal N-acetylgalactosamine (GalNAc) | Histochemical staining, cell-type identification |

| Enzyme (Hydrolase) | β-galactosidase (BgaA) | Streptococcus pneumoniae | Galactose-β-1-4-Glucose/GlcNAc | Nutrient acquisition, pathogenesis plos.org |

| Enzyme (Hydrolase) | PelAh | Pseudomonas aeruginosa | α-1,4-N-acetylgalactosamine polymer | Biofilm dispersal researchgate.net |

| Enzyme (Transferase) | β1,4-N-acetylgalactosaminyltransferase 3 (β4GalNAc-T3) | Human | Recognizes specific peptide motifs to add GalNAc to GlcNAc | Biosynthesis of specific glycoproteins nih.gov |

Impact on Macromolecular Properties and Functions

The attachment of glycans, a process known as glycosylation, profoundly alters the properties of the macromolecules they modify, particularly proteins.

Glycosylation is a critical post-translational modification that ensures the correct folding and stability of many proteins. mdpi.com N-linked glycans, which are attached to asparagine residues, play a vital role in the quality control system of the endoplasmic reticulum. wikipedia.org Chaperone proteins like calnexin (B1179193) and calreticulin (B1178941) bind to glucose residues on the nascent glycan chain, assisting the protein in attaining its proper three-dimensional structure. wikipedia.orgthermofisher.com

O-linked glycosylation, which often involves an initial N-acetylgalactosamine attached to a serine or threonine residue, also contributes significantly to protein stability. wikipedia.org The presence of these sugar moieties can rigidify the peptide backbone, creating a more extended and stable conformation. researchgate.net This structural stabilization can protect the protein from degradation by proteases. pnas.org The addition of a disaccharide like this compound, as part of either an N- or O-linked glycan, contributes to these effects through steric bulk and by forming hydrogen bonds, which helps to shield the protein surface and maintain its conformational integrity. researchgate.netpnas.org

Beyond its structural role, glycosylation is a key regulator of protein function. The presence or absence of specific sugar residues can act as a molecular switch, modulating the biological activity of a protein. For example, the glycosylation status of immune checkpoint proteins, such as PD-L1, is known to affect their stability and their ability to suppress the immune system. mdpi.com

The activity of enzymes can also be directly influenced by their glycan modifications. The enzymes β1,4-N-acetylgalactosaminyl transferase 3 and 4 (β4GalNAc-T3 and -T4) are responsible for adding GalNAc to specific glycoproteins. nih.gov Their efficiency is determined not just by the presence of a terminal GlcNAc acceptor but also by their affinity for specific peptide sequences on the target protein, demonstrating a sophisticated level of regulation where the protein structure dictates its own glycosylation and subsequent activity. nih.gov In the case of the bacterial enzyme BgaA, its galactosidase activity is directly linked to the ability of S. pneumoniae to grow and resist being killed by host immune cells. plos.org

Association with Biological States and Processes

The expression of specific glycan structures is tightly regulated and often associated with particular biological states, from normal development to disease.

Glycans on the cell surface are crucial for cell-cell communication and are dynamically altered during cellular differentiation and embryonic development. annualreviews.orgnih.gov These changes in the "glycome" are essential for guiding processes like cell migration and tissue formation. For example, glycoproteins such as CD43 and CD45, which are abundant on immune cells, undergo significant changes in their glycosylation patterns as the cells differentiate and become activated. nih.gov

Specific glycan structures have been implicated in key developmental pathways. O-mannose glycans, which are critical for proper muscle and brain development, can feature a tetrasaccharide structure of Sia-α2,3-Gal-β1,4-GlcNAc-β1,2-Man. annualreviews.org This structure contains a galactose-β1,4-N-acetylglucosamine component, a close relative of the disaccharide in focus. The enzymes that build these complex glycans are expressed in a temporally and spatially controlled manner, ensuring that the correct glycan structures are present at the right time and place to mediate developmental events. annualreviews.org

The outer surfaces of pathogens are often coated in glycans that play a central role in their interaction with host organisms. In many cases, these microbial glycans mimic host structures to evade the immune system. Conversely, they can also act as adhesins, mediating the crucial first step of infection: attachment to host tissues. nih.gov

The this compound linkage is a key component of polysaccharides produced by several human pathogens. ontosight.ai

Pseudomonas aeruginosa , an opportunistic pathogen known for causing chronic infections, produces an exopolysaccharide called Pel. Pel is a linear polymer of α-1,4-linked N-acetylgalactosamine and is a critical component of the biofilm matrix, which allows the bacteria to adhere to surfaces and protects them from antibiotics and host defenses. researchgate.netnih.gov

The fungal pathogen Aspergillus fumigatus produces a similar exopolysaccharide known as galactosaminogalactan (GAG). GAG is a heteropolymer containing α-1,4-linked galactose and N-acetylgalactosamine and is essential for the fungus's ability to adhere to host cells and form biofilms. asm.orgnih.gov

Streptococcus pneumoniae utilizes its surface β-galactosidase, BgaA, not only to scavenge nutrients but also as an adhesin. The enzyme's ability to bind to galactose-β-1-4-glucose/GlcNAc structures on host cells is integral to its adherence. plos.org

Table 2: Role of N-Acetylgalactosamine-Containing Polysaccharides in Pathogenesis

| Pathogen | Polysaccharide | Composition | Role in Pathogenesis |

|---|---|---|---|

| Pseudomonas aeruginosa | Pel | Linear polymer of α-1,4-N-acetylgalactosamine researchgate.netnih.gov | Biofilm formation, structural integrity, adhesion researchgate.net |

| Aspergillus fumigatus | Galactosaminogalactan (GAG) | Heteropolymer of α-1,4-linked galactose and N-acetylgalactosamine asm.org | Adhesion to host cells, biofilm formation, immune evasion asm.org |

| Streptococcus pneumoniae | N/A (Enzyme Adhesin) | BgaA enzyme binds Gal-β-1-4-Glc/GlcNAc on host cells plos.org | Adherence to host epithelial cells plos.org |

Glycosylation Changes in Pathological Conditions (General Mechanisms)

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates the function of many molecules. numberanalytics.comfrontiersin.org Alterations in this process, known as aberrant glycosylation, are a hallmark of numerous pathological conditions, including cancer, inflammatory diseases, and congenital disorders. nih.govnih.gov These changes can impact a wide array of biological functions such as cell-cell adhesion, signaling, immune response, and cell growth, thereby contributing to disease progression. frontiersin.orgnih.gov

The general mechanisms underlying pathological glycosylation changes are complex and can be broadly categorized into several key areas:

Altered Enzyme Activity: The expression and activity of glycosyltransferases and glycosidases—enzymes responsible for building and modifying glycan chains—are often dysregulated in disease states. numberanalytics.com Pro-inflammatory cytokines, for instance, can modulate the expression of these enzymes, leading to altered cell surface glycosylation that contributes to inflammatory conditions. nih.gov In cancer, genetic mutations and epigenetic modifications can silence or activate specific glycosyltransferase genes, resulting in the synthesis of aberrant glycan structures. numberanalytics.com

Incomplete Synthesis and Truncated Glycans: Cancer cells often exhibit incomplete glycosylation, which leads to the accumulation of truncated O-glycans. nih.gov A prominent example is the Tn antigen, which consists of a single N-acetylgalactosamine (GalNAc) residue linked to a serine or threonine residue of a protein. nih.govacs.org The exposure of such normally hidden structures can affect cell adhesion and immune surveillance. numberanalytics.com

Neo-synthesis of Glycans: In addition to incomplete synthesis, diseased cells can also exhibit neo-synthesis, producing abnormal glycosylation patterns not typically found in healthy adult tissues. nih.gov These structures, sometimes called 'oncofetal' antigens because they resemble patterns seen during early development, include the sialyl Lewis X antigen. numberanalytics.comnih.gov The expression of these neo-glycans on cancer cells can facilitate metastatic spread. nih.gov

Changes in Precursor Availability: The synthesis of glycans is dependent on the cellular availability of nucleotide sugar precursors. Changes in cellular metabolism, a common feature of cancer, can alter the pool of these precursors, thereby influencing the final glycan structures produced. nih.gov

These altered glycosylation patterns are not merely byproducts of the disease state but are active participants in its pathophysiology. They can serve as biomarkers for diagnosis and prognosis and represent potential targets for therapeutic intervention. numberanalytics.comnih.gov For example, changes in protein glycosylation have been associated with physiological and pathological events involving cell migration, tumor invasion, cell differentiation, and host-pathogen interactions. frontiersin.org

Table 1: Research Findings on Glycosylation Changes in Pathological Conditions

| Glycosylation Change | Associated Condition(s) | General Mechanism(s) | Functional Implication(s) | Reference(s) |

| Increased Sialyl Lewis Structures | Cancer | Neo-synthesis due to altered glycosyltransferase expression. | Facilitates metastatic spread by mediating cell adhesion to endothelial selectins. | numberanalytics.comnih.gov |

| Exposure of Tn Antigen | Cancer | Incomplete synthesis (truncation of O-glycans). | Affects cell adhesion, invasion, and immune evasion. | numberanalytics.comnih.govacs.org |

| Increased N-glycan Branching | Cancer, Metabolic Disorders | Altered activity of specific glycosyltransferases (e.g., GnT-IVa, GnT-V). | Promotes tumor progression; can lead to impaired glucose tolerance and insulin (B600854) resistance. | numberanalytics.comnih.gov |

| Altered Core Fucosylation | Cancer | Dysregulation of fucosyltransferases. | Associated with cancer progression and poor prognosis. | numberanalytics.comnih.gov |

| Changes in Mucin-type O-linked Glycans | Cystic Fibrosis, Neurodegenerative Diseases | Altered glycosyltransferase and sulfotransferase expression. | Affects cell interactions and disease progression. | nih.gov |

| Changes in Cell-Surface N-glycosylation | Inflammatory Vascular Diseases | Induction by pro-inflammatory cytokines. | Contributes to inflammatory processes and leukocyte recruitment. | nih.govnih.gov |

| Defects in Glycan Synthesis/Attachment | Congenital Disorders of Glycosylation (CDGs) | Genetic mutations in glycosyltransferases, glycosidases, or transporters. | A wide range of systemic clinical manifestations depending on the specific defect. | frontiersin.org |

Iv. Structural Analysis and Conformational Studies

Advanced Spectroscopic Techniques for Disaccharide Structure Elucidation

The primary structure of a disaccharide, including the sequence of monosaccharides, the anomeric configuration (α or β), and the specific carbons involved in the glycosidic bond, is determined using a suite of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the detailed structure of oligosaccharides in solution. nih.gov

1D-NMR: One-dimensional ¹H-NMR spectra provide initial insights. Anomeric protons, which are sensitive to their chemical environment, resonate in a distinct region of the spectrum (typically δH ~ 4.4–6.0 ppm), and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration. nih.gov Methyl protons from the N-acetyl group appear as a characteristic singlet around δH ~ 2.0–2.2 ppm. nih.gov ¹³C-NMR is also used to identify the carbon skeleton and linkage positions. nih.govnih.gov

2D-NMR: Two-dimensional NMR experiments are essential for unambiguous assignment. Correlation Spectroscopy (COSY) reveals proton-proton couplings within each sugar ring, allowing for the tracing of the spin systems from the anomeric proton. Total Correlation Spectroscopy (TOCSY) extends these correlations throughout the entire spin system of a monosaccharide residue. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial as it detects protons that are close in space, providing definitive evidence for the glycosidic linkage (e.g., a cross-peak between H1 of GalNAc and H4 of Glc) and information on the 3D conformation around this bond. researchgate.net

Mass Spectrometry (MS): MS provides information on molecular weight, composition, and sequence. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrates. youtube.com To improve ionization efficiency, glycans are often derivatized through methods like permethylation. acs.org Tandem mass spectrometry (MS/MS) is used to fragment the disaccharide ion, typically through collision-induced dissociation (CID). nih.govyoutube.com The resulting fragmentation pattern, with characteristic B, C, Y, and Z ions, reveals the sequence of the monosaccharides and the position of the glycosidic linkage. acs.orgyoutube.com

Table 1: Spectroscopic Techniques for Disaccharide Analysis

| Technique | Type of Information Provided | Relevance to N-Acetylgalactosaminyl-(1-4)-glucose |

|---|---|---|

| ¹H-NMR | Identifies proton environments, anomeric configuration (from coupling constants). | Determines the β-configuration of the GalNAc residue. |

| ¹³C-NMR | Identifies carbon environments, linkage position (from chemical shifts). | Confirms the C1-C4 linkage between the monosaccharides. nih.gov |

| COSY/TOCSY | Assigns all protons within each individual sugar ring. | Differentiates the spin systems of the GalNAc and Glc residues. researchgate.net |

| NOESY/ROESY | Determines through-space proximity of protons, confirming linkage and conformation. | Provides definitive proof of the (1→4) linkage by showing proximity between H1 of GalNAc and H4 of Glc. |

| ESI-MS | Provides accurate molecular weight and composition. | Confirms the molecular formula of the disaccharide. nih.gov |

| Tandem MS (MS/MS) | Determines monosaccharide sequence and linkage position from fragmentation patterns. | Fragmentation analysis confirms the GalNAc→Glc sequence and the 1→4 linkage. youtube.com |

Computational Modeling and Molecular Dynamics Simulations

While spectroscopy provides experimental data, computational modeling offers a dynamic, atom-level view of the molecule's structure and flexibility. acs.org These methods are essential for exploring the full conformational space available to this compound.

Conformational Search and Molecular Mechanics: The first step involves a thorough search for all possible low-energy conformations (conformers). uva.es This is often done using molecular mechanics force fields, such as GLYCAM or CHARMM, which are specifically parameterized for carbohydrates. acs.orgnih.gov These searches explore the rotation of all flexible bonds, including the hydroxyl groups, the N-acetyl moiety, and, most importantly, the glycosidic linkage. uva.es The glycosidic bond's orientation is defined by the phi (Φ) and psi (Ψ) dihedral angles, and mapping the energy as a function of these angles produces a Ramachandran-style plot that reveals the most stable orientations.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the disaccharide in a simulated physiological environment, typically solvated in water. acs.orgnih.gov Starting from a low-energy structure, the simulation calculates the movements of every atom over time based on the forces acting upon them. This provides invaluable information on:

The flexibility of the glycosidic linkage and the transitions between different conformational states.

The dynamic network of hydrogen bonds, both within the disaccharide and with surrounding water molecules.

The average solution-state conformation, which can be compared with NMR-derived data for validation. researchgate.net

These simulations are computationally intensive but are critical for understanding how the molecule behaves in a biological context, as its flexibility is intrinsically linked to its function. nih.govresearchgate.net

Intramolecular Interactions and Conformational Landscape

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformers. This conformational landscape is dictated by a complex network of intramolecular interactions, primarily hydrogen bonds. acs.orgnih.gov

Studies on the N-acetylgalactosamine (GalNAc) monosaccharide reveal a rich network of intramolecular hydrogen bonds that stabilize its structure. nih.gov The orientation of the N-acetyl group, for instance, can be either syn or anti, leading to different hydrogen bonding patterns with adjacent hydroxyl groups. uva.es In one common family of conformers, the N-acetyl moiety is tilted towards the hydroxyl group at position 3, creating a strong O(3)─H(3)···O═C hydrogen bond. acs.orgnih.gov This, in turn, can induce cooperative hydrogen bonding between neighboring hydroxyl groups, significantly restricting their rotational freedom. acs.org

Table 2: Key Intramolecular Hydrogen Bonds Stabilizing the N-Acetylgalactosamine Residue (Based on computational studies of the GalNAc monosaccharide, which forms the non-reducing end of the target disaccharide)

| Interacting Groups | Type of Interaction | Significance |

|---|---|---|

| O(3)─H(3) ··· O═C | Hydrogen Bond | A strong interaction that locks the orientation of the N-acetyl group relative to the pyranose ring. nih.gov |

| O(3)─H(3) ··· O(4)─H(4) | Cooperative Hydrogen Bond | This interaction is often induced by the primary O(3)H···O═C bond, further stabilizing the ring conformation. nih.gov |

| N─H ··· O(1)─H(1) | Electrostatic/Hydrogen Bond | A typically weak interaction involving the anomeric hydroxyl group, making it more accessible for glycosylation reactions. uva.esacs.org |

| O(6)─H(6) ··· O (ring) or O(4)H | Hydrogen Bond | The orientation of the hydroxymethyl group is stabilized by hydrogen bonding to either the ring oxygen or another hydroxyl group. uva.es |

Elucidation of Structure-Function Relationships within Glycan Chains

The structure of a glycan is inextricably linked to its function. researchgate.netcreative-proteomics.com Biological functions arise from molecular interactions, which depend on a combination of 3D shape, dynamic behavior, and chemical properties. researchgate.net The this compound unit, when part of a larger glycan chain on a glycoprotein (B1211001) or glycolipid, contributes to these properties in several ways.

Recognition and Binding: The specific 3D arrangement and conformational equilibria of the disaccharide create a unique surface that can be recognized by glycan-binding proteins (lectins) or enzymes. researchgate.net For example, linkages like galactose-beta(1,4)-N-acetylglucosamine (a structurally similar motif) are known to be vital for cell-cell recognition and interactions with pathogens. google.com The precise shape of the this compound unit determines its binding affinity and specificity.

Scaffolding for Further Elaboration: The conformation of the disaccharide determines the accessibility of its hydroxyl groups for further glycosylation by glycosyltransferases. scispace.com The spatial arrangement dictated by intramolecular hydrogen bonds and the flexibility of the glycosidic linkage can either present or hide potential sites for the addition of more sugar residues, thereby controlling the branching and complexity of the final glycan structure. scispace.comnih.gov

In essence, the structural and conformational properties detailed in the preceding sections are not merely chemical curiosities; they are the fundamental determinants of how this disaccharide participates in the complex molecular language of glycobiology. neb.com

V. Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Glycans

Chromatography is a cornerstone for the separation of complex carbohydrate mixtures, enabling the isolation of specific glycans like N-Acetylgalactosaminyl-(1-4)-glucose from biological samples.

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of disaccharides. waters.com Due to the polar and non-volatile nature of sugars, direct analysis can be challenging. restek.com Therefore, derivatization with a fluorescent label is a common strategy to enhance detection sensitivity. sigmaaldrich.comspringernature.com Reductive amination is a widely used chemical derivatization technique for labeling glycans at their reducing ends. sigmaaldrich.com Fluorophores such as 2-aminobenzamide (B116534) (2-AB) and 2-anthranilic acid (2-AA) are frequently employed for this purpose. sigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective HPLC mode for separating polar compounds like glycans. chromatographyonline.com HILIC provides significantly more retention for glycopeptides and glycans compared to traditional reversed-phase (RP) chromatography, allowing for better resolution. thermofisher.com The separation is based on the hydrophilicity of the glycan structures. thermofisher.comnih.gov HILIC has demonstrated the ability to separate glycan isomers that differ only in linkage position or branching. nih.gov The use of different HILIC stationary phases, such as those with amide or penta-hydroxyl ligands, can provide varying selectivity for glycan separations. thermofisher.comnih.gov

For quantitative analysis, HPLC methods with refractive index (RI) detection can be used, though they are not compatible with gradient elution. researchgate.netshimadzu.com A more advanced approach involves coupling HPLC with mass spectrometry, which offers both separation and sensitive detection. waters.com

Table 1: Common HPLC Conditions for Disaccharide Analysis

| Technique | Column Type | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| HILIC | Amide-based (e.g., BEH Amide) | Acetonitrile/Water gradient | Fluorescence (with labeling), Mass Spectrometry (MS) | waters.comnih.gov |

| HILIC | Penta-HILIC | Acetonitrile/Ammonium formate (B1220265) buffer | Mass Spectrometry (MS) | nih.gov |

| Normal Phase | Amino-propyl | Acetonitrile/Water (e.g., 80:20 v/v) | Refractive Index (RI) | researchgate.net |

Gas chromatography (GC) is another powerful technique for carbohydrate analysis, but it requires the conversion of non-volatile sugars into volatile derivatives. restek.commasonaco.org Common derivatization methods include trimethylsilylation (TMS) and acetylation. masonaco.orgrestek.comnih.gov The derivatization of sugars into their volatile forms allows them to be analyzed by GC-MS. restek.com

The derivatization process, often oximation followed by silylation, can result in multiple peaks for a single sugar due to the presence of anomers (α and β forms) and different ring structures (pyranoside vs. furanoside). masonaco.orgcabidigitallibrary.org This can complicate the chromatogram but also provides structural information. cabidigitallibrary.org For instance, a method involving the formation of trimethylsilyl (B98337) oximes has been successfully used for the analysis of various disaccharides.

GC coupled with tandem mass spectrometry (GC-MS/MS) or time-of-flight mass spectrometry (GC-TOFMS) enhances the specificity and sensitivity of the analysis. masonaco.org GC-MS/MS, using modes like multiple reaction monitoring (MRM), is particularly useful for quantitative analysis. masonaco.org The mass fragmentation patterns obtained from GC-MS are valuable for identifying the carbohydrate's ring structure and, in some cases, the type of glycosidic linkage. cabidigitallibrary.org

Table 2: Derivatization Methods for GC-MS Analysis of Disaccharides

| Derivatization Method | Reagents | Purpose | Reference |

|---|---|---|---|

| Trimethylsilylation (TMS) | e.g., BSTFA, TMCS | Replaces active hydrogens with TMS groups to increase volatility. | masonaco.orgrestek.com |

| Oximation-Silylation | Hydroxylamine hydrochloride followed by a silylating agent. | Opens the ring structure and derivatizes hydroxyl groups. | |

| Acetylation (Alditol Acetates) | Sodium borohydride (B1222165) followed by acetic anhydride. | Reduces the sugar to an alditol, which is then acetylated. | restek.com |

Advanced Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of glycans, providing information on molecular weight and sequence. sigmaaldrich.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. sigmaaldrich.comyoutube.com

MALDI-Time of Flight (TOF)-MS is a rapid method for glycan profiling. ludger.com To improve ionization efficiency, glycans are often derivatized, with permethylation being a popular choice. ludger.com Permethylation stabilizes labile sialic acid groups and allows for the analysis of both neutral and acidic glycans in the positive ion mode. ludger.com Tandem mass spectrometry (MS/MS) is crucial for obtaining detailed structural information, including the determination of glycosidic linkages. youtube.comresearchgate.net Collision-induced dissociation (CID) is a common fragmentation method used in tandem MS to break the glycosidic bonds, generating characteristic fragment ions (B, C, Y, and Z ions) that reveal the sequence of monosaccharides. youtube.comresearchgate.net The fragmentation patterns can be complex but are highly informative for distinguishing between isomers. researchgate.netnih.gov For example, the relative intensities of certain fragment ions can help differentiate between α and β anomeric configurations in 1–6 linked disaccharides. nih.gov

ESI-MS is another soft ionization technique that is well-suited for analyzing glycans, often in combination with liquid chromatography (LC-MS). nih.gov Like MALDI, ESI-MS can be coupled with tandem MS (ESI-MS/MS) to perform detailed structural analysis. nih.gov

Table 3: Characteristic Mass Spectrometry Data for Disaccharide Analysis

| MS Technique | Ionization Method | Key Information Obtained | Reference |

|---|---|---|---|

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization | Molecular weight, glycan profiling. With permethylation, enhanced sensitivity. | sigmaaldrich.comludger.com |

| ESI-MS/MS | Electrospray Ionization | Structural information, linkage analysis through fragmentation patterns (CID). | researchgate.netnih.gov |

| Tandem MS (CID) | Various | Generates specific fragment ions (B, Y, C, Z) to determine monosaccharide sequence and linkage. | youtube.comresearchgate.net |

Enzymatic Approaches for Detection and Release

Enzymatic methods offer high specificity for the detection and structural analysis of glycans. sigmaaldrich.com Glycosidases are enzymes that cleave specific glycosidic linkages. sigmaaldrich.com To analyze this compound, one could theoretically use a specific glycosidase that cleaves the GalNAc-(α1-4)-Glc bond.

The general approach involves incubating the sample with a specific enzyme and then analyzing the products. tandfonline.com For instance, if a disaccharidase cleaves this compound, the released glucose can be measured using a coupled enzyme assay, such as the glucose oxidase method. tandfonline.com This method is highly sensitive and can be used for quantification. tandfonline.com

Exoglycosidases, which remove terminal monosaccharides from the non-reducing end of a glycan, are particularly useful for sequencing. sigmaaldrich.com By using a panel of exoglycosidases with known specificities, the structure of a glycan can be deduced by observing the shifts in its chromatographic or electrophoretic profile after each enzymatic digestion. sigmaaldrich.com While specific enzymes for the this compound linkage are less common, the principle remains a powerful tool in glycan analysis. sigmaaldrich.com Endoglycosidases, such as PNGase F, are widely used to release entire N-glycan chains from glycoproteins for subsequent analysis. nih.govludger.com

Table 4: Principles of Enzymatic Glycan Analysis

| Enzyme Type | Action | Application | Reference |

|---|---|---|---|

| Disaccharidase | Hydrolyzes a specific disaccharide into monosaccharides. | Quantification of the disaccharide by measuring the released monosaccharide. | tandfonline.comkarger.com |

| Exoglycosidase | Removes terminal monosaccharides with specific linkages. | Glycan sequencing by sequential digestion and analysis of products. | sigmaaldrich.com |

| Endoglycosidase (e.g., PNGase F) | Cleaves the linkage between the glycan and the protein/lipid. | Release of entire glycan chains from glycoconjugates for analysis. | nih.govludger.com |

Immunological Detection Strategies (e.g., use of Antibodies to Glycan Epitopes)

Immunological methods leverage the high specificity of antibodies to detect specific glycan structures, or epitopes. nih.gov It is possible to generate monoclonal or polyclonal antibodies that recognize this compound as part of a larger glycoconjugate. These antibodies can then be used in a variety of immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA) or glycan microarrays.

The development of antibodies against carbohydrate antigens can be challenging due to their often low immunogenicity. nih.gov However, when successful, they provide highly specific tools for detection. nih.gov For example, antibodies have been developed that are specific for tumor-associated glycan epitopes, which may be truncated or altered versions of normal glycans. mdpi.com

In an ELISA-based approach, a surface could be coated with a glycoconjugate carrying the this compound epitope. The sample containing the antibody of interest would then be added, followed by a secondary, enzyme-linked antibody for detection. Conversely, a competitive assay could be developed where the free disaccharide in a sample competes with a labeled version for binding to a limited amount of antibody. Glycan microarrays are a high-throughput platform where a large number of different glycans are immobilized on a surface, allowing for the rapid screening of antibody or lectin binding specificities.

Table 5: Immunological Detection Methods for Glycans

| Method | Principle | Potential Application for this compound |

|---|---|---|

| ELISA | Uses specific antibodies to detect the glycan epitope on an immobilized antigen. | Quantitative detection in biological fluids using a specific monoclonal antibody. |

| Glycan Microarray | A high-throughput method to screen for interactions between glycans and proteins (e.g., antibodies). | Identifying antibodies or other binding partners that specifically recognize the disaccharide. |

| Immunohistochemistry | Uses antibodies to detect the location of a specific glycan epitope in tissue sections. | Visualizing the distribution of the disaccharide in different tissues or cell types. |

Vi. Advanced Research Directions and Glycoengineering Perspectives

Chemoenzymatic Synthesis Strategies for N-Acetylgalactosaminyl-(1-4)-glucose and its Analogues

The precise construction of oligosaccharides like N-Acetylgalactosaminyl-(1→4)-glucose is a significant challenge for purely chemical methods due to the need for complex protection/deprotection steps to ensure correct stereochemistry. Chemoenzymatic synthesis has emerged as a powerful and efficient alternative, combining the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymes. nih.govsci-hub.se This approach is critical for producing the homogeneous quantities of the disaccharide and its derivatives needed for detailed biological and structural studies. nih.gov

Key to this strategy is the use of glycosyltransferases, the enzymes that naturally assemble glycans in vivo. nih.gov Researchers can employ specific transferases that form the required β-1,4 linkage between a donor N-acetylgalactosamine (GalNAc) sugar and a glucose (Glc) acceptor. The synthesis often begins with chemically prepared acceptor molecules, which can be modified to include linkers for attachment to surfaces or proteins. The donor sugar, GalNAc, must be supplied as an activated nucleotide sugar, typically UDP-GalNAc. sci-hub.se

One-pot multi-enzyme (OPME) systems represent a significant advancement in this area, allowing for the synthesis of the required UDP-GalNAc donor from simpler precursors and the subsequent glycosyltransferase reaction to occur in a single reaction vessel. google.com This improves efficiency and yield. For instance, a system could include enzymes to convert GalNAc to GalNAc-1-phosphate and then to UDP-GalNAc, which is then used by a specific β-1,4-N-acetylgalactosaminyltransferase to glycosylate a glucose acceptor. sci-hub.segoogle.com Strategies developed for the synthesis of the closely related LacdiNAc (GalNAc-(1→4)-GlcNAc) epitope, which also requires a β-1,4-GalNAc linkage, provide a direct blueprint for these methods. researchgate.net Furthermore, analogs can be created by using chemically modified UDP-sugar donors or acceptor substrates, allowing for the introduction of probes or other functionalities. sci-hub.seescholarship.org

| Component | Role in Synthesis | Example/Strategy | Reference |

|---|---|---|---|

| Glycosyltransferases | Catalyze the specific and stereoselective formation of the glycosidic bond. | A β-1,4-N-acetylgalactosaminyltransferase to link GalNAc to Glucose. | nih.govnih.gov |

| Donor Substrate | Provides the activated monosaccharide to be transferred. | Uridine (B1682114) diphosphate-N-acetylgalactosamine (UDP-GalNAc). | sci-hub.se |

| Acceptor Substrate | The molecule (in this case, glucose) to which the donor sugar is attached. | Glucose or a chemically modified glucose analog. | sci-hub.se |

| One-Pot Multi-Enzyme (OPME) Systems | Integrate the synthesis of the nucleotide sugar donor and the glycosylation step in a single vessel for improved efficiency. | Enzymatic cascade to produce UDP-GalNAc from GalNAc, coupled with a glycosyltransferase reaction. | google.com |

Genetic and Metabolic Engineering of Glycosylation Pathways

Metabolic glycoengineering is a powerful technique that exploits the cell's own biosynthetic machinery to process and incorporate unnatural monosaccharide analogs into cellular glycoconjugates. researchgate.netnih.gov This approach allows for the modification of cell surface glycans in living cells and organisms, enabling visualization and functional perturbation. researchgate.net For a disaccharide containing N-acetylgalactosamine, the GalNAc salvage pathway is a primary target for this engineering. nih.govresearchgate.net

The strategy involves feeding cells a chemically modified version of GalNAc. This analog, often bearing a small, bioorthogonal chemical reporter group like an azide (B81097) or an alkyne, is taken up by the cell and converted by the salvage pathway enzymes into the corresponding unnatural UDP-sugar donor (e.g., UDP-GalNAz). rsc.org This donor can then compete with the natural UDP-GalNAc and be used by cellular glycosyltransferases to be incorporated into growing glycan chains. rsc.org The presence of the chemical reporter on the cell surface then allows for selective chemical reactions, such as "click chemistry," to attach probes for imaging or affinity purification. nih.gov

A challenge in this process is the potential for metabolic interconversion. For example, the enzyme UDP-galactose-4'-epimerase (GALE) can interconvert UDP-GalNAc and UDP-GlcNAc. rsc.org This means an unnatural GalNAc analog could potentially be converted and incorporated into GlcNAc-containing structures. Genetic engineering can be used to control these pathways. For instance, using cell lines deficient in certain enzymes, like CHO ldlD cells which cannot synthesize GalNAc or Galactose and must source them from the medium, provides a clean background to study the incorporation of specific analogs. nih.gov Furthermore, engineering key enzymes in the pathway, such as the pyrophosphorylase AGX1, can boost the synthesis of the unnatural nucleotide-sugar, leading to significantly increased incorporation and labeling efficiency. researchgate.net

| Strategy | Description | Application/Example | Reference |

|---|---|---|---|

| Metabolic Chemical Reporters | Feeding cells unnatural monosaccharide analogs (e.g., GalNAc with an azide group) that are incorporated into cellular glycans. | Allows for visualization and identification of glycoproteins containing the target sugar via bioorthogonal chemistry. | researchgate.netrsc.org |

| Salvage Pathway Exploitation | Utilizes the cell's natural salvage pathways to process the unnatural sugar and convert it into an activated UDP-sugar donor. | The GalNAc salvage pathway is used to process GalNAc analogs for incorporation into O-glycans and other structures. | nih.govnih.gov |

| Enzyme Engineering | Modifying or overexpressing key enzymes in the glycosylation pathway to enhance the processing and incorporation of unnatural analogs. | Overexpression of the pyrophosphorylase AGX1 to increase the production of UDP-GalNAc analogs. | researchgate.net |

| Use of Mutant Cell Lines | Employing cells with specific genetic knockouts in glycosylation pathways to control the metabolic fate of sugar analogs. | Using CHO ldlD cells, which lack the ability to synthesize GalNAc, to ensure incorporation is from an exogenous source. | nih.gov |

Design and Synthesis of Glycomimetics and Glycan-Based Probes

While the actual N-Acetylgalactosaminyl-(1→4)-glucose structure is essential for study, its inherent properties—such as high polarity and susceptibility to enzymatic degradation by glycosidases—can limit its potential as a therapeutic agent. nih.gov To overcome these limitations, researchers design and synthesize glycomimetics: molecules that mimic the structure and function of the native carbohydrate but have improved chemical stability, bioavailability, and potentially higher affinity for their protein targets. nih.govunimi.it

Common approaches include:

Modification of the Glycosidic Linkage: The O-glycosidic bond is a primary site of enzymatic hydrolysis. Replacing this oxygen atom with sulfur (to form a thioglycoside) or selenium (a selenoglycoside) can increase resistance to glycosidases. rsc.org Creating a C-glycoside, where the anomeric oxygen is replaced by a methylene (B1212753) (CH₂) group, results in a non-hydrolyzable carbon-carbon bond, significantly enhancing stability. unimi.it

Iminosugars: In these mimics, the endocyclic oxygen of one of the sugar rings is replaced by a nitrogen atom. unimi.it This modification can profoundly alter the charge and binding properties, and many iminosugars are potent inhibitors of glycosidases.

Scaffold Decoration: The carbohydrate structure can serve as a scaffold, which is then decorated with non-carbohydrate moieties. rsc.org These additions can form new interactions with the target protein, enhancing binding affinity and selectivity, while also improving drug-like properties such as reduced polarity. rsc.org

These glycomimetics, along with probes derived from the native disaccharide by attaching fluorescent tags or biotin, are invaluable tools for studying carbohydrate-protein interactions and validating the disaccharide's role in biological processes. nih.gov

| Glycomimetic Type | Structural Modification | Key Advantage | Reference |

|---|---|---|---|

| C-Glycosides | The inter-glycosidic oxygen is replaced by a carbon atom (e.g., CH₂). | Completely resistant to enzymatic hydrolysis by glycosidases. | unimi.it |

| S-Glycosides (Thioglycosides) | The inter-glycosidic oxygen is replaced by a sulfur atom. | Increased stability against enzymatic cleavage compared to O-glycosides. | rsc.org |

| Iminosugars | The oxygen atom within the sugar ring is replaced by a nitrogen atom. | Often act as potent inhibitors of glycosidases and glycosyltransferases. | unimi.it |

| Scaffold-Decorated Analogs | Non-carbohydrate groups are attached to the core glycan structure. | Can improve binding affinity and drug-like properties (e.g., bioavailability). | rsc.org |

Contribution to Deciphering the "Sugar Code" and Glycomic Research

The "sugar code" is the concept that the vast diversity of glycan structures on the cell surface encodes complex biological information. uni-muenchen.deresearchgate.net This information is "read" by glycan-binding proteins, known as lectins, which then translate the recognition event into a specific cellular response, such as cell adhesion, signaling, or immune modulation. nih.govresearchgate.net Each specific glycan structure, or epitope, can be considered a "word" in this code.

The disaccharide N-Acetylgalactosaminyl-(1→4)-glucose and its analogs are crucial tools for helping to decipher this code. By studying the interaction of this precise structure with various lectins, researchers can identify which proteins recognize it and what biological pathways are subsequently triggered. For example, the presence of this disaccharide on a cell surface protein could mediate its interaction with a specific C-type lectin, influencing cell trafficking or immune recognition. nih.gov

Glycomics, the large-scale study of all glycans (the glycome) in a biological system, relies on having access to well-defined glycan structures to use as standards and probes. uni-muenchen.demdpi.com The synthesis of N-Acetylgalactosaminyl-(1→4)-glucose allows for its inclusion in glycan microarrays. These arrays contain hundreds of different glycans spotted onto a surface, which can then be screened against lectins, antibodies, or even whole cells to map their binding preferences in a high-throughput manner. This helps to build a dictionary for the sugar code, linking specific glycan structures to their binding partners. uni-muenchen.de Understanding the role of a fundamental unit like N-Acetylgalactosaminyl-(1→4)-glucose contributes to the broader goal of glycomics: to map the entire glycome and understand how changes in glycosylation are associated with states of health and disease. mdpi.com

| Principle/Concept | Description | Relevance of this compound | Reference |

|---|---|---|---|

| Information Encoding | The sequence, linkage, and branching of monosaccharides create unique structures that store biological information. | The specific GalNAc(β1-4)Glc linkage represents a distinct piece of information. | uni-muenchen.de |

| Lectin Recognition | Glycan-binding proteins (lectins) specifically recognize glycan structures (the "code") and initiate biological responses. | Used as a probe to identify lectins that specifically bind this disaccharide, thereby "decoding" its function. | researchgate.net |

| Glycomics | The systematic study of the glycome to understand how glycan structures relate to biological function. | Serves as a standard and a tool (e.g., on microarrays) for large-scale glycomic analyses. | mdpi.com |

| Functional Readout | The binding of a lectin to its glycan ligand translates into cellular events like signaling, adhesion, or inflammation. | Elucidating the functional consequences of the interaction between this disaccharide and its binding partners. | nih.gov |

Q & A

Q. How is the structure of N-acetylgalactosaminyl-(1-4)-glucose determined in bacterial lipopolysaccharides?

Methodological Answer: Structural elucidation involves a combination of:

- Periodate oxidation to identify unprotected hydroxyl groups and linkage positions. For example, oxidation studies on Salmonella lipopolysaccharides revealed that fucose residues are 4-O-substituted, not 3-O-substituted .

- Enzymatic hydrolysis with α- and β-glucosidases to confirm glycosidic bond stereochemistry. This method distinguished β-D-glucosyl-(1-6)-N-acetylgalactosamine linkages in Salmonella O-antigens .

- Morgan-Elson reaction to detect 2-acetamido sugar substitutions, which ruled out 2-O-substitution in fucose residues .

- Quantitative microanalysis (e.g., borohydride reduction) to quantify reducing ends and branching patterns .

Q. What synthetic strategies are used to produce this compound derivatives?

Methodological Answer:

- Enzymatic synthesis : β1,4-galactosyltransferases are employed to catalyze glycosidic bond formation. For example, β1,4-galactosyltransferase from bovine milk was used to synthesize Galβ1-4GlcNAc-containing oligosaccharides .

- Chemical synthesis : Stereoselective routes using protective group strategies (e.g., acetyl or benzyl groups) to control regioselectivity. Challenges include avoiding side reactions at the 4-position of N-acetylgalactosamine .

- Hybrid approaches : Combining enzymatic and chemical steps to access complex derivatives, such as LNnT (lacto-N-neotetraose) .

Q. Key Challenges :

Q. What analytical methods are suitable for quantifying this compound in biological samples?

Methodological Answer:

- TLC (Thin-Layer Chromatography) : Used for rapid screening of transglycosylation products (e.g., monitoring α-L-f1W392A enzyme activity) .

- LC-MS/MS : Provides high sensitivity for plasma/serum quantification. A validated method for N-acetylglucosamine (structurally related) achieved a detection limit of 0.1 µg/mL .

- NMR spectroscopy : Resolves anomeric configurations and linkage positions in purified oligosaccharides .

Q. How can contradictory data on glycosidic linkage positions (e.g., 3-O vs. 4-O substitution) be resolved?

Methodological Answer: Contradictions in Salmonella O-antigen structures (e.g., C-3 vs. C-4 fucose substitution ) require:

- Orthogonal validation : Combine periodate oxidation with NMR to confirm substitution patterns. For example, absence of acetaldehyde in periodate studies supports 4-O-substitution .

- Crystallography : Resolve 3D structures of oligosaccharide-enzyme complexes to unambiguously assign linkages.

- Mutagenesis studies : Knock out specific glycosyltransferases in bacterial models to observe structural changes .

Q. What experimental approaches assess the transglycosylation activity of enzymes acting on this compound?

Methodological Answer:

- TLC-based assays : Monitor substrate conversion using radiolabeled or chromogenic substrates (e.g., α-L-f1W392A enzyme activity on fucose derivatives) .

- Mass spectrometry : Detect product masses and fragmentation patterns to confirm bond formation .

- Kinetic studies : Measure and using purified enzymes. For example, β1,4-galactosyltransferase shows specificity for UDP-galactose and GlcNAc acceptors .

Key Finding :

β1,4-galactosyltransferase preferentially transfers galactose to the 4-position of N-acetylglucosamine in LNnT synthesis .

Q. How does this compound contribute to bacterial immune evasion?

Methodological Answer:

- Structural mimicry : Salmonella O-antigens containing this residue mimic host glycans, evading antibody recognition .

- Immunoassays : Use anti-O-antigen antibodies to test binding inhibition by synthetic oligosaccharides .

- In vivo models : Compare virulence of wild-type vs. glycosyltransferase-knockout strains in murine infections .

Q. What methodologies map glycosylation sites involving this compound in glycoproteins?

Methodological Answer:

- In-source fragmentation (ISF) : Coupled with LC-MS/MS to sequence glycopeptides. For example, ISF identified N-acetylglucosamine and galactose in fetuin glycans .

- Enzymatic digestion : Use PNGase F to release N-glycans, followed by MALDI-TOF analysis.

- Bioinformatics tools : Predict glycosylation motifs using databases like UniCarbKB .

Q. How can reproducibility issues in this compound quantification be addressed?

Methodological Answer:

- Standardized protocols : Use internal standards (e.g., isotopically labeled N-acetylglucosamine) to normalize LC-MS/MS data .

- Inter-laboratory validation : Collaborate across labs to establish consensus CV% thresholds (<15% for biomarker studies) .

- Quality control matrices : Include reference materials with known concentrations in each assay batch .

Q. What experimental strategies determine enzyme specificity for this compound substrates?

Methodological Answer:

- Substrate screening : Test activity against a panel of analogs (e.g., N-acetylgalactosamine vs. N-acetylglucosamine) .

- Docking simulations : Predict binding affinities using molecular dynamics software (e.g., AutoDock).

- Site-directed mutagenesis : Modify active-site residues (e.g., Trp392 in α-L-f1W392A) to alter substrate preference .

Q. How do stereochemical variations in this compound affect biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.